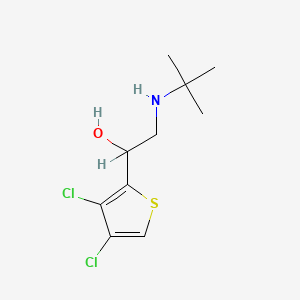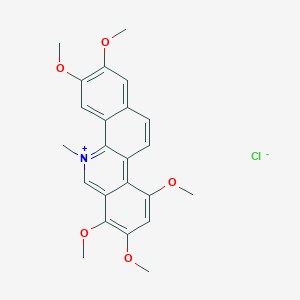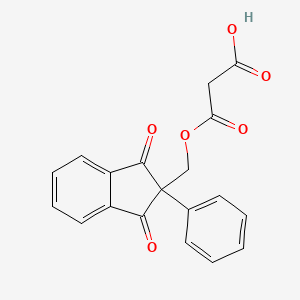
Mono((2,3-dihydro-1,3-dioxo-2-phenyl-1H-inden-2-yl)methyl) propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mono((2,3-dihydro-1,3-dioxo-2-phenyl-1H-inden-2-yl)methyl) propanedioate is a complex organic compound with the molecular formula C19H14O6 and a molecular weight of 338.33 g/mol . This compound is characterized by its unique structure, which includes a dihydro-1,3-dioxo-2-phenyl-1H-inden-2-yl moiety linked to a propanedioate group. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of Mono((2,3-dihydro-1,3-dioxo-2-phenyl-1H-inden-2-yl)methyl) propanedioate typically involves the reaction of 2,3-dihydro-1,3-dioxo-2-phenyl-1H-indene with propanedioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Análisis De Reacciones Químicas
Mono((2,3-dihydro-1,3-dioxo-2-phenyl-1H-inden-2-yl)methyl) propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Aplicaciones Científicas De Investigación
Mono((2,3-dihydro-1,3-dioxo-2-phenyl-1H-inden-2-yl)methyl) propanedioate is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of Mono((2,3-dihydro-1,3-dioxo-2-phenyl-1H-inden-2-yl)methyl) propanedioate involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with proteins, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Mono((2,3-dihydro-1,3-dioxo-2-phenyl-1H-inden-2-yl)methyl) propanedioate can be compared with other similar compounds, such as:
Indole derivatives: These compounds share a similar indene structure and exhibit various biological activities
Imidazole derivatives: These compounds have a different core structure but also show a wide range of chemical and biological properties. The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for diverse applications.
Propiedades
Número CAS |
56898-23-8 |
|---|---|
Fórmula molecular |
C19H14O6 |
Peso molecular |
338.3 g/mol |
Nombre IUPAC |
3-[(1,3-dioxo-2-phenylinden-2-yl)methoxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C19H14O6/c20-15(21)10-16(22)25-11-19(12-6-2-1-3-7-12)17(23)13-8-4-5-9-14(13)18(19)24/h1-9H,10-11H2,(H,20,21) |
Clave InChI |
JQVPXWADPOJISU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)COC(=O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl [amino(methylsulfanyl)methyl]carbamate](/img/structure/B14627271.png)
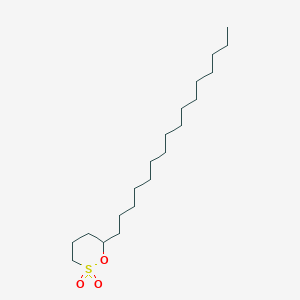

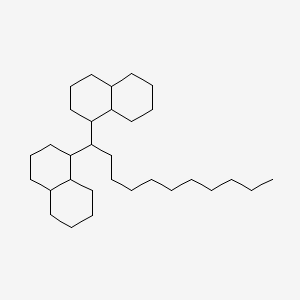
![N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14627308.png)

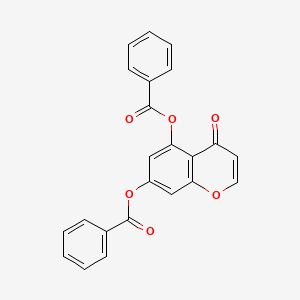
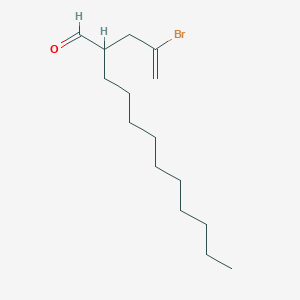
![2,6-Piperidinedione, 1-[(4-methyl-3-pyridinyl)methyl]-](/img/structure/B14627332.png)
![6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)-](/img/structure/B14627335.png)

